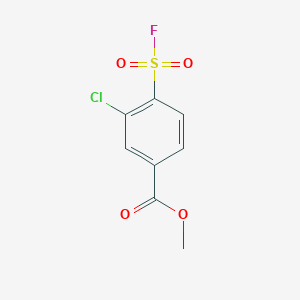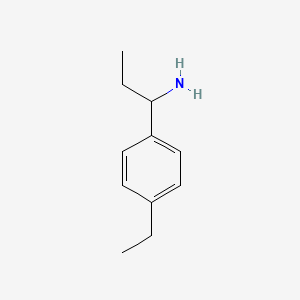
Methyl 3-chloro-4-(fluorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-4-(fluorosulfonyl)benzoate: is an organic compound with the molecular formula C8H6ClFO4S and a molecular weight of 252.65 g/mol . This compound is characterized by the presence of a chloro group, a fluorosulfonyl group, and a benzoate ester moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-(fluorosulfonyl)benzoate typically involves the esterification of 3-chloro-4-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 3-chloro-4-(sulfonyl)benzoate.
Oxidation: 3-chloro-4-(fluorosulfonyl)benzoic acid.
Scientific Research Applications
Methyl 3-chloro-4-(fluorosulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-(fluorosulfonyl)benzoate involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the fluorosulfonyl group can undergo reduction or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
- Methyl 4-chloro-3-(fluorosulfonyl)benzoate
- Methyl 3-chloro-4-(sulfonyl)benzoate
- Methyl 3-chloro-4-(fluoromethylsulfonyl)benzoate
Uniqueness: Methyl 3-chloro-4-(fluorosulfonyl)benzoate is unique due to the presence of both chloro and fluorosulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound in various synthetic applications .
Properties
Molecular Formula |
C8H6ClFO4S |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 3-chloro-4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 |
InChI Key |
CPQRBWWUPYSIFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline](/img/structure/B13214063.png)




![5-Ethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13214091.png)

![5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile](/img/structure/B13214100.png)


![8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13214119.png)


![4-[(2,6-Difluorophenyl)methyl]piperidine](/img/structure/B13214132.png)
